2,3,4,6-Tetrachloropyridine (CAS 14121-36-9): A Technical Guide for Researchers and Drug Development Professionals
2,3,4,6-Tetrachloropyridine (CAS 14121-36-9): A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available information on 2,3,4,6-Tetrachloropyridine (CAS 14121-36-9) is limited. Much of the available data pertains to its isomer, 2,3,5,6-tetrachloropyridine (CAS 2402-79-1). This guide compiles the confirmed data for 2,3,4,6-tetrachloropyridine and provides inferred information based on the chemistry of related compounds, which is clearly noted.
Introduction
2,3,4,6-Tetrachloropyridine is a chlorinated derivative of pyridine. While specific research on this particular isomer is not abundant, it is recognized as a potentially valuable building block in synthetic chemistry, particularly in the pharmaceutical industry.[1] Its highly functionalized core, featuring four chlorine atoms, presents multiple sites for chemical modification, allowing for the construction of complex molecular architectures.[1] This guide provides a summary of the known properties and potential applications of 2,3,4,6-tetrachloropyridine, with a focus on its relevance to researchers and professionals in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3,4,6-tetrachloropyridine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14121-36-9 | [2][3][4] |
| Molecular Formula | C₅HCl₄N | [2][3][4] |
| Molecular Weight | 216.88 g/mol | [3] |
| Melting Point | 37.5-38 °C | [3] |
| Boiling Point | 248.0-249.5 °C at 760 Torr | [3] |
| Appearance | Solid | [5] |
| Synonyms | Pyridine, 2,3,4,6-tetrachloro- | [2][3] |
Synthesis and Purification
Inferred Experimental Protocol: Synthesis via Dechlorination of Pentachloropyridine
This protocol is inferred from the synthesis of the 2,3,5,6-isomer where 2,3,4,6-tetrachloropyridine is a byproduct.[6]
Materials:
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Pentachloropyridine
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Reducing agent (e.g., zinc dust)
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Solvent (e.g., acetonitrile, water, or a mixture)
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Ammonium salt (e.g., ammonium chloride)
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Toluene for extraction
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Anhydrous magnesium sulfate for drying
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Silica gel for column chromatography
Procedure:
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To a solution of pentachloropyridine in a suitable solvent (e.g., acetonitrile/water), add an ammonium salt and a reducing agent (e.g., zinc dust).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove any solids.
-
Extract the filtrate with an organic solvent such as toluene.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the organic phase under reduced pressure to obtain a crude mixture of tetrachloropyridine isomers.
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to isolate 2,3,4,6-tetrachloropyridine from its isomers.
Reactivity and Potential Applications in Drug Discovery
As a polychlorinated pyridine, 2,3,4,6-tetrachloropyridine is expected to be a versatile intermediate for the synthesis of a wide range of derivatives. The chlorine atoms can be selectively substituted by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. This reactivity makes it a valuable scaffold for introducing diverse functional groups, a key aspect in the synthesis of novel pharmaceutical compounds.[1]
Nucleophilic Aromatic Substitution
The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions will be influenced by the electronic effects of the nitrogen atom and the other chlorine substituents. Generally, positions 2 and 6 are more activated towards nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
2,3,4,6-Tetrachloropyridine can likely serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions are fundamental in modern drug discovery for the construction of complex molecular frameworks.
Toxicological and Biological Data
There is a significant lack of publicly available toxicological and biological data for 2,3,4,6-tetrachloropyridine. No information was found regarding its acute or chronic toxicity, mutagenicity, carcinogenicity, or ecotoxicity. Similarly, there are no reports on its biological activity, mechanism of action, or its effects on any signaling pathways.
For its isomer, 2,3,5,6-tetrachloropyridine, it is reported to be harmful if swallowed and causes skin and eye irritation.[1] In animal studies, it has been shown to cause liver and kidney effects at high doses.[7] It is crucial to handle all tetrachloropyridine isomers with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of 2,3,4,6-tetrachloropyridine. These include:
-
Gas Chromatography (GC): For assessing purity and monitoring reaction progress.
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Mass Spectrometry (MS): For confirming molecular weight and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H and ¹³C NMR).
-
Infrared (IR) Spectroscopy: For identifying characteristic functional group vibrations.
Conclusion
2,3,4,6-Tetrachloropyridine is a chemical intermediate with potential applications in pharmaceutical synthesis due to its versatile reactivity. However, a significant lack of specific data on its synthesis, toxicology, and biological activity necessitates further research to fully characterize its properties and potential for use in drug discovery and development. Researchers working with this compound should exercise caution due to the absence of toxicological information and handle it as a potentially hazardous substance. The development of efficient and selective synthetic routes to this isomer would be a key enabler for its broader investigation and application.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. aaronchem.com [aaronchem.com]
- 6. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 7. tera.org [tera.org]
